molecular formula C18H20O5 B566232 Sequosempervirin B CAS No. 864719-17-5

Sequosempervirin B

Cat. No.: B566232
CAS No.: 864719-17-5
M. Wt: 316.353
InChI Key: JRWXFOFDIRHTQG-GRNKITJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sequosempervirin B primarily targets cyclic AMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic AMP (cAMP).

Mode of Action

This compound acts as an inhibitor of cyclic AMP phosphodiesterase . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels. This can result in the activation of various cAMP-dependent pathways, altering cellular functions.

Biochemical Analysis

Biochemical Properties

Sequosempervirin B plays a significant role in biochemical reactions, particularly as an inhibitor of cyclic AMP phosphodiesterase . This interaction suggests that this compound may influence various biochemical processes mediated by this enzyme.

Cellular Effects

Given its inhibitory effect on cyclic AMP phosphodiesterase , it can be inferred that this compound may influence cellular processes regulated by cyclic AMP, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on cyclic AMP phosphodiesterase . By inhibiting this enzyme, this compound could potentially affect the levels of cyclic AMP within the cell, thereby influencing various cellular processes.

Metabolic Pathways

Given its inhibitory action on cyclic AMP phosphodiesterase , it can be inferred that this compound may influence pathways regulated by cyclic AMP.

Preparation Methods

Sequosempervirin B is typically isolated from the branches and leaves of Sequoia sempervirens through extraction processes. The extraction involves using solvents such as ethanol to obtain the compound from air-dried, powdered stems and leaves .

Chemical Reactions Analysis

Sequosempervirin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sequosempervirin B has several scientific research applications:

Comparison with Similar Compounds

Sequosempervirin B is unique due to its specific structure and biological activity. Similar compounds include other norlignans and phenylpropanoids, which share structural similarities but may differ in their biological activities and mechanisms of action. Some similar compounds include:

This compound stands out due to its specific inhibitory effect on cyclic adenosine monophosphate phosphodiesterase and its antifungal properties .

Biological Activity

Sequosempervirin B is a natural compound derived from the branches and leaves of Sequoia sempervirens, known for its diverse biological activities, particularly its antifungal properties and its role as an inhibitor of cyclic AMP phosphodiesterase. This article delves into the biological activity of this compound, highlighting its mechanisms, biochemical properties, and potential applications in medicine and industry.

  • Molecular Formula : C18_{18}H20_{20}O5_5
  • Molecular Weight : 316.35 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 589.0 ± 50.0 °C at 760 mmHg
  • Flash Point : 310.0 ± 30.1 °C

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its application in various research fields .

This compound primarily functions as an inhibitor of cyclic AMP phosphodiesterase , leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is significant because cAMP plays a critical role in various cellular processes, including signal transduction pathways that regulate metabolism, cell division, and response to hormonal signals.

Target of Action

  • Cyclic AMP Phosphodiesterase Inhibition : By inhibiting this enzyme, this compound can enhance the signaling pathways mediated by cAMP, potentially leading to various physiological effects.

Antifungal Properties

This compound has demonstrated notable antifungal activity, making it a candidate for developing new antifungal agents. Its effectiveness against fungal infections is attributed to its ability to disrupt fungal cell signaling pathways via cAMP modulation .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses antioxidant and anti-inflammatory properties. These effects may contribute to its therapeutic potential in treating conditions associated with oxidative stress and inflammation .

Applications in Research and Industry

This compound has several applications across different fields:

  • Medical Research : Due to its antifungal properties, it is valuable in studying fungal infections and developing new treatments.
  • Pharmaceutical Development : Its role as a phosphodiesterase inhibitor positions it as a potential candidate for drugs targeting metabolic disorders.
  • Industrial Use : The natural origin and biological activity of this compound make it suitable for developing natural product-based industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure TypeAntifungal ActivityPhosphodiesterase Inhibition
This compoundNorlignanYesYes
Other NorlignansNorlignanVariableVariable
PhenylpropanoidsPhenolicYes (some)No

This compound stands out due to its specific inhibitory effect on cyclic AMP phosphodiesterase combined with robust antifungal activity .

Properties

IUPAC Name

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWXFOFDIRHTQG-GRNKITJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.